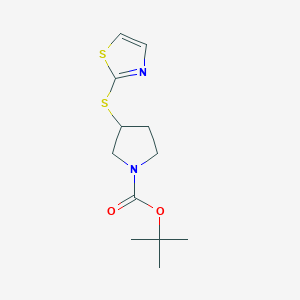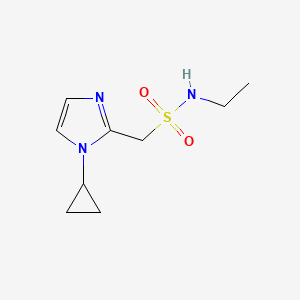
1-(1-cyclopropyl-1H-imidazol-2-yl)-N-ethylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a cyclopropyl group attached to an imidazole ring, which is further connected to an ethylmethanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-ethylmethanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Ethylmethanesulfonamide Group: This step involves the reaction of the imidazole derivative with ethylmethanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(1-cyclopropyl-1H-imidazol-2-yl)-N-ethylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the sulfonamide group.
Scientific Research Applications
1-(1-cyclopropyl-1H-imidazol-2-yl)-N-ethylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-ethylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl and imidazole groups play a crucial role in these interactions, influencing the binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **1-(1-cyclopropyl-1H-imidazol-2-yl)methanol
- **1-(1-cyclopropyl-1H-imidazol-2-yl)methanamine
- **1-(1-cyclopropyl-1H-imidazol-2-yl)ethanol
Uniqueness
1-(1-cyclopropyl-1H-imidazol-2-yl)-N-ethylmethanesulfonamide stands out due to the presence of the ethylmethanesulfonamide group, which imparts unique chemical properties and potential biological activities
Properties
Molecular Formula |
C9H15N3O2S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
1-(1-cyclopropylimidazol-2-yl)-N-ethylmethanesulfonamide |
InChI |
InChI=1S/C9H15N3O2S/c1-2-11-15(13,14)7-9-10-5-6-12(9)8-3-4-8/h5-6,8,11H,2-4,7H2,1H3 |
InChI Key |
VMZVEEQRZDJHHS-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)CC1=NC=CN1C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13966100.png)
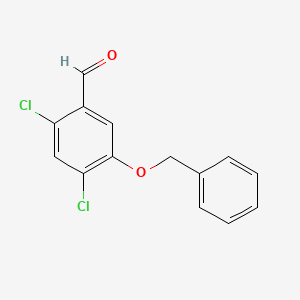
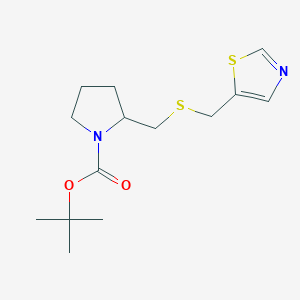
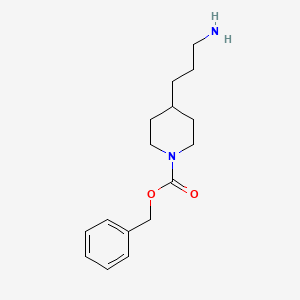
![Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate](/img/structure/B13966109.png)
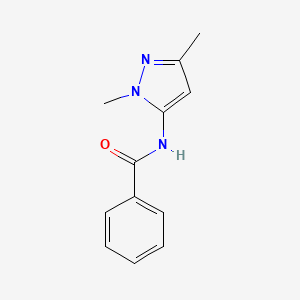
![2lambda6-Thia-3,10-diazatetracyclo[9.5.0.03,8.013,15]hexadeca-1(11),12,15-triene 2,2-dioxide](/img/structure/B13966129.png)
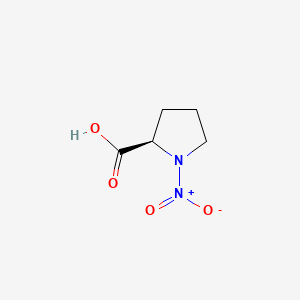
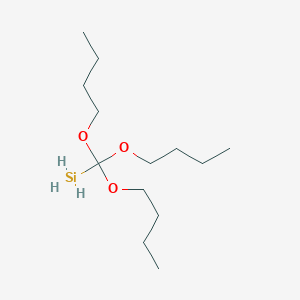
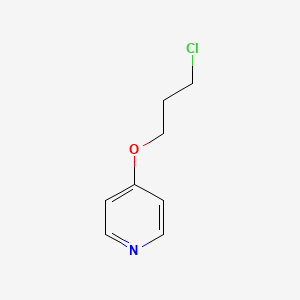
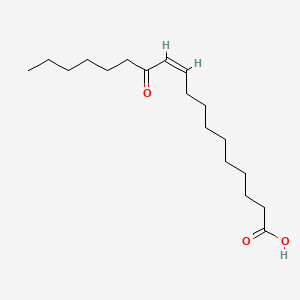
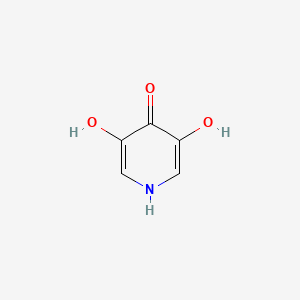
![3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole](/img/structure/B13966171.png)
